molecular formula C6H5NO3 B127336 2-Hydroxynicotinsäure CAS No. 609-71-2

2-Hydroxynicotinsäure

Katalognummer B127336
CAS-Nummer: 609-71-2
Molekulargewicht: 139.11 g/mol
InChI-Schlüssel: UEYQJQVBUVAELZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The 2-Hydroxynicotinic acid used in studies were purified by either sublimation or recrystallization . 2 and 6HNA were purified by two sequential recrystallizations at 363 K from distilled water . Theoretical studies showed that 2-ODHPCA is more energetically favored than 2-HNA .


Molecular Structure Analysis

In the solid state, 2-HNA is actually present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) . The polymorphism stems from distinctive packing arrangements of the molecules .


Chemical Reactions Analysis

The formation of the distinct polymorphs of 2-HNA can be affected by using various acidic additives . The thermal behaviors of the four polymorphs indicate that form I is the most stable at elevated temperature, form II converts into form I during heating, and forms III and IV transform into form II when heated .


Physical And Chemical Properties Analysis

2-HNA is a derivative of nicotinic acid and was found to exist in four polymorphs . In the solid state, 2-HNA is actually present as its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA) .

Wissenschaftliche Forschungsanwendungen

Antitumor-Eigenschaften

2-HNA wurde als Inhibitor der Nicotinsäure-Phosphoribosyltransferase (NAPRT) identifiziert, einem Schlüsselenzym im NAD-Produktionsweg in Krebszellen . Die Hemmung von NAPRT durch 2-HNA, insbesondere in Kombination mit anderen NAMPT-Inhibitoren, hat vielversprechende Ergebnisse bei der Tötung von NAPRT-kompetenten Krebszellen gezeigt. Diese duale Hemmungsstrategie könnte möglicherweise die Einschränkungen derzeitiger Antitumormittel überwinden, die auf die NAD-Produktion abzielen.

In Silico-Medikamentenentwicklung

Die Rolle der Verbindung im Krebsstoffwechsel hat sie zu einem Ziel für In-Silico-Medikamentenentwicklungsbemühungen gemacht . Mithilfe von Berechnungsmethoden konnten Forscher chemische Gerüste identifizieren, die ähnlich wie 2-HNA funktionieren und vergleichbare Antitumoraktivität und verbesserte Löslichkeit bieten, was für die Medikamentenentwicklung entscheidend ist.

Löslichkeitsstudien

Die Löslichkeit von 2-HNA wurde systematisch untersucht, was wertvolle Einblicke in die molekularen Mechanismen hinter der Kristallbildung liefert . Das Verständnis der Löslichkeitstrends von Verbindungen wie 2-HNA in verschiedenen Lösungsmitteln ist für die Herstellung und Reinigung von pharmazeutischen Produkten unerlässlich.

Polymorphismusforschung

Die Festkörperidentität von 2-HNA und ihr Polymorphismus wurden ausgiebig untersucht . Die Verbindung existiert in mehreren polymorphen Formen, die unterschiedliche Packungsanordnungen und thermische Eigenschaften aufweisen. Dieses Wissen ist für die Entwicklung von Festkörperarzneimitteln unerlässlich und kann den Prozess der Arzneimittelformulierung beeinflussen.

Kristallisationsverhalten

Das Kristallisationsverhalten von 2-HNA ist pH-abhängig, was Auswirkungen auf seine Verwendung in kristallinen Arzneimittelformulierungen hat . Die Fähigkeit, den Kristallisationsprozess durch Anpassung des pH-Werts zu kontrollieren, kann zur Produktion maßgeschneiderter Pharmazeutika mit bestimmten Auflösungsgängen und Bioverfügbarkeit führen.

Chemische Sicherheit und Handhabung

Als chemische Verbindung erfordert 2-HNA spezifische Sicherheitsmaßnahmen während der Handhabung. Die Forschung an ihrem Sicherheitsprofil ist für Labor- und Industrieanwendungen wichtig, um sicherzustellen, dass die richtigen Protokolle befolgt werden, um Unfälle zu vermeiden .

Tautomerie und energetische Eigenschaften

Das Tautomer von 2-HNA, 2-Oxo-1,2-Dihydro-3-pyridincarbonsäure (2-ODHPCA), war Gegenstand theoretischer Studien, um seine energetische Bevorzugung und Wasserstoffbrückenbindungspräferenzen zu verstehen . Diese Forschung ist entscheidend für die Vorhersage der Stabilität und Reaktivität der Verbindung in verschiedenen chemischen Reaktionen.

Wasserstoffbrückenbindungsfähigkeiten

Die intramolekulare Wasserstoffbrücke in 2-HNA spielt eine Rolle für ihre erhöhte Löslichkeit, was in Studien gezeigt wurde, die ihr Verhalten in Wasser und Ethanol vergleichen . Diese Erkenntnisse sind von Bedeutung für die Gestaltung von Medikamentenverabreichungssystemen, bei denen Löslichkeit und Verbindungsinteraktionen Schlüsselfaktoren sind.

Safety and Hazards

2-Hydroxynicotinic acid should be handled with care. Avoid contact with skin and eyes, and do not breathe dust or ingest . If swallowed, seek immediate medical assistance . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

2-Hydroxynicotinic acid (2-HNA) is a derivative of nicotinic acid, also known as vitamin B3 . It has been identified as a potential inhibitor of the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) . NAPRT plays a crucial role in the Preiss–Handler pathway for NAD+ production, which is essential for various physiological processes .

Mode of Action

It is known to act as an inhibitor of naprt . By inhibiting NAPRT, 2-HNA can potentially interfere with the synthesis of NAD+, a coenzyme involved in hundreds of redox reactions within the cell .

Biochemical Pathways

2-HNA affects the Preiss–Handler pathway, a biochemical pathway responsible for the production of NAD+ . NAD+ acts as a coenzyme in many vital redox reactions catalyzed by various enzymes. It is also a substrate of NAD±degrading enzymes, such as poly (ADP-ribose) polymerases (PARPs), CD38, and sirtuins . By inhibiting NAPRT, 2-HNA can potentially disrupt these biochemical pathways.

Result of Action

The inhibition of NAPRT by 2-HNA can potentially lead to a decrease in NAD+ levels within the cell . This could disrupt many physiological processes, including redox reactions and the functioning of NAD±dependent pathways . In the context of cancer, 2-HNA has been shown to cooperate with the NAMPT inhibitor FK866 in killing NAPRT-proficient cancer cells that were otherwise insensitive to FK866 alone .

Action Environment

The action of 2-HNA can be influenced by environmental factors. For instance, the formation of its polymorphs can be affected by various acidic additives . Additionally, its stability at elevated temperatures varies among its different polymorphic forms .

Biochemische Analyse

Biochemical Properties

2-Hydroxynicotinic acid is present in its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), in the solid state . The polymorphism of 2-Hydroxynicotinic acid stems from distinctive packing arrangements of the molecules . Theoretical studies have shown that 2-ODHPCA is more energetically favored than 2-Hydroxynicotinic acid .

Cellular Effects

In the context of cellular effects, 2-Hydroxynicotinic acid has been found to be effective in sensitizing tumor cells to NAMPT inhibitors both in vitro and in vivo . Furthermore, at high concentrations of 2-Hydroxynicotinic acid, certain metabolites were upregulated, indicating a potential influence on cellular function .

Molecular Mechanism

The molecular mechanism of 2-Hydroxynicotinic acid involves its existence in the solid state as its tautomer, 2-ODHPCA . This tautomer is more energetically favored, indicating a potential for binding interactions with biomolecules . An intramolecular hydrogen bond occurring in 2-Hydroxynicotinic acid plays a role in its increased solubility, showing a more pronounced effect in water due to its higher polarity and ability to form hydrogen bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the thermal behaviors of the four polymorphs of 2-Hydroxynicotinic acid indicate that form I is the most stable at elevated temperature, form II converts into form I during heating, and forms III and IV transform into form II when heated .

Metabolic Pathways

2-Hydroxynicotinic acid plays a role in NAD metabolism, which is a profoundly important cofactor in redox reactions . NAD mediates redox reactions in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, oxidative phosphorylation, and serine biosynthesis .

Eigenschaften

IUPAC Name

2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYQJQVBUVAELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209735
Record name 2-Hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxynicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

609-71-2
Record name 2-Hydroxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxynicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 609-71-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydro-2-oxonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYNICOTINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMQ68Q9BA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxynicotinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A suspension of 4.29 g (30 mM) of 2-oxo-1-pyrrolidineacetic acid, 2.20 ml (30 mM) of thionyl chloride, 2.32 ml (30 mM) of dimethylformamide, and 75 ml of dichloromethane was stirred with ice bath cooling for 11/4 hrs. A mixture of 4.60 g (20 mM) of 6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid, 140 ml of dichloromethane, 8.4 ml (60 mM) of triethylamine, and 7.6 ml (60 mM) of chlorotrimethylsilane was stirred at room temperature for 1 hr. The silylated pyridone solution was cooled with an ice bath and the cold solution of the acid chloride was added. The reaction mixture was stirred for 4 hrs with cooling and at room temperature for 18 hrs. The reaction mixture was evaporated to a wet solid. Ethanol was added, and the mixture was evaporated. The residue was treated with water and the solid filtered. The solid was washed with water, ethanol, and ether and dried to give 6.49 g of 6-[4-[2-oxo-1-pyrrolidinyl)acetylamino]-phenyl]-1,2-dihydro-2-oxonicotinic acid; mp <320°.
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.32 mL
Type
solvent
Reaction Step One
Name
6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
8.4 mL
Type
solvent
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
[Compound]
Name
silylated pyridone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Synthetic Scheme II describes the three step preparation of 2-halopyridines from the oxo-pyridinecarbonitriles 8 (corresponding to oxopyridine 5 where R2 is cyano). In step 1, the oxo-3-pyridinecarbonitrile 8 is hydrolyzed by treating with a strong acid such as 85% sulfuric acid and heating at a high temperature, such as about 200° C. to give the oxopyridine-3-carboxylic acid 9. In step 2, the oxo-3-pyridinecarboxylic acid 9 from Step 1 is decarboxylated such as by heating at a high temperature such as about 330° C. to give the 1,2-dihydro-oxopyridine 10. In step 3, the 1,2-dihydro-oxopyridine 10 from Step 2 is halogenated with a reagent such as phosphorous oxychloride and heating in an autoclave at a high temperature, such as about 200° C., to give the desired 2-halopyridines 11 of the present invention. Alternatively, the 1,2-dihydro-oxopyridine 10 can be halogenated by treatment with a halogenating agent such as phenylphosphonic dichloride at an elevated temperature. A suitable temperature for this reaction is 200°. ##STR5##
[Compound]
Name
2-halopyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxo-pyridinecarbonitriles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxynicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxynicotinic acid
Reactant of Route 3
2-Hydroxynicotinic acid
Reactant of Route 4
2-Hydroxynicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxynicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxynicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.